1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound with the molecular formula C18H22N2O4S2 This compound is characterized by the presence of a piperazine ring substituted with a methylsulfanylbenzyl group and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-(Methylsulfanyl)benzyl chloride, is reacted with piperazine in the presence of a base such as sodium hydroxide to form 1-[4-(Methylsulfanyl)benzyl]piperazine.
Sulfonylation Reaction: The intermediate is then subjected to a sulfonylation reaction with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzyl and piperazine rings can undergo nucleophilic substitution reactions, where the methylsulfanyl or nitrophenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, triethylamine, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine and benzyl derivatives.
Scientific Research Applications
1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, the nitrophenylsulfonyl group may interact with cellular proteins, leading to changes in their function and subsequent biological effects.
Comparison with Similar Compounds
1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.
1-[4-(Methylsulfanyl)benzyl]hydrazine: Contains a hydrazine group instead of the piperazine ring, leading to different chemical properties and applications.
1-Methyl-4-(methylsulfonyl)benzene: Lacks the piperazine and nitrophenylsulfonyl groups, resulting in distinct chemical behavior and uses.
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-26-17-6-2-15(3-7-17)14-19-10-12-20(13-11-19)27(24,25)18-8-4-16(5-9-18)21(22)23/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEXRPRPWVFGRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.